4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the benzaldehyde moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 4-((3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 4-((3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
4-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C16H11FN2O3 |
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Molecular Weight |
298.27 g/mol |
IUPAC Name |
4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H11FN2O3/c17-13-5-3-12(4-6-13)16-18-15(22-19-16)10-21-14-7-1-11(9-20)2-8-14/h1-9H,10H2 |
InChI Key |
DQIWZURIHNTIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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